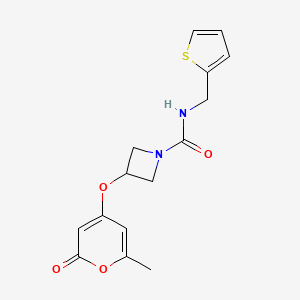
3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C15H16N2O4S and its molecular weight is 320.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. Its structural components, including the azetidine ring and the pyran moiety, suggest diverse interactions with biological systems, making it an interesting subject for pharmacological studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Azetidine Ring : A four-membered nitrogen-containing ring known for its role in various biological activities.
- Pyran Moiety : A six-membered ring containing one oxygen atom, which is often associated with various pharmacological properties.
- Thiophen Group : A five-membered aromatic ring that enhances the compound's lipophilicity and may influence its biological interactions.
The molecular formula of the compound is C14H15N3O3S, with a molecular weight of approximately 303.35 g/mol.
Antimicrobial Activity
Research indicates that azetidine derivatives, similar to this compound, exhibit significant antimicrobial properties. In particular, studies have shown that compounds containing pyran and thiophene groups can inhibit the growth of various bacterial strains and fungi. For instance:
- Case Study : A recent study demonstrated that derivatives of azetidine with pyran moieties showed promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL.
Anticancer Properties
The potential anticancer activity of this compound has been explored in various in vitro studies. The mechanism often involves:
- Induction of Apoptosis : Compounds with similar structures have been shown to activate apoptotic pathways in cancer cells.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| HeLa | 12.5 | Apoptosis induction via caspase activation | |
| MCF7 | 15.0 | Cell cycle arrest at G1 phase |
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For example:
- Case Study : Inhibition of acetylcholinesterase (AChE) has been reported for similar azetidine derivatives, suggesting potential applications in treating neurodegenerative diseases.
The biological activity of this compound likely involves:
- Molecular Interactions : The compound's unique structure allows it to interact with specific receptors or enzymes, modulating their activity.
- Binding Affinity : The presence of functional groups such as thiophenes enhances binding affinity to target proteins, influencing various biochemical pathways.
属性
IUPAC Name |
3-(2-methyl-6-oxopyran-4-yl)oxy-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-10-5-11(6-14(18)20-10)21-12-8-17(9-12)15(19)16-7-13-3-2-4-22-13/h2-6,12H,7-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSYMJDLKPZNEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













